1-(1H-benzimidazol-2-yl)-4-{4-[(2-chlorobenzyl)oxy]phenyl}-3-methyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one
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Overview
Description
1-(1H-1,3-BENZODIAZOL-2-YL)-4-{4-[(2-CHLOROPHENYL)METHOXY]PHENYL}-3-METHYL-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE is a complex organic compound that belongs to the class of heterocyclic compounds. It features a unique structure combining benzodiazole, chlorophenyl, and pyrazolopyridine moieties. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1H-1,3-BENZODIAZOL-2-YL)-4-{4-[(2-CHLOROPHENYL)METHOXY]PHENYL}-3-METHYL-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE typically involves multi-step organic reactions. The process begins with the preparation of the benzodiazole and pyrazolopyridine intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include chlorinating agents, methoxyphenyl derivatives, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to scale up the production while maintaining consistency in quality.
Chemical Reactions Analysis
Types of Reactions
1-(1H-1,3-BENZODIAZOL-2-YL)-4-{4-[(2-CHLOROPHENYL)METHOXY]PHENYL}-3-METHYL-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds with altered properties.
Substitution: Substitution reactions, particularly nucleophilic aromatic substitution, can introduce new substituents into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired outcome, with temperature, solvent, and catalyst playing crucial roles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.
Scientific Research Applications
1-(1H-1,3-BENZODIAZOL-2-YL)-4-{4-[(2-CHLOROPHENYL)METHOXY]PHENYL}-3-METHYL-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s potential biological activity makes it a candidate for studying enzyme interactions and cellular processes.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: Its unique chemical properties may find applications in materials science and the development of new industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(1H-1,3-BENZODIAZOL-2-YL)-4-{4-[(2-CHLOROPHENYL)METHOXY]PHENYL}-3-METHYL-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 1-(1H-1,3-BENZODIAZOL-2-YL)-4-{4-[(2-CHLOROPHENYL)METHOXY]PHENYL}-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE
- 1-(1H-1,3-BENZODIAZOL-2-YL)-4-{4-[(2-CHLOROPHENYL)METHOXY]PHENYL}-3-METHYL-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-OL
Uniqueness
The uniqueness of 1-(1H-1,3-BENZODIAZOL-2-YL)-4-{4-[(2-CHLOROPHENYL)METHOXY]PHENYL}-3-METHYL-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE lies in its specific combination of functional groups and structural features. This combination imparts unique chemical and biological properties, making it distinct from other similar compounds.
Properties
Molecular Formula |
C27H22ClN5O2 |
---|---|
Molecular Weight |
483.9 g/mol |
IUPAC Name |
1-(1H-benzimidazol-2-yl)-4-[4-[(2-chlorophenyl)methoxy]phenyl]-3-methyl-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-6-one |
InChI |
InChI=1S/C27H22ClN5O2/c1-16-25-20(17-10-12-19(13-11-17)35-15-18-6-2-3-7-21(18)28)14-24(34)31-26(25)33(32-16)27-29-22-8-4-5-9-23(22)30-27/h2-13,20H,14-15H2,1H3,(H,29,30)(H,31,34) |
InChI Key |
RLEAYESIODVPNF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=C1C(CC(=O)N2)C3=CC=C(C=C3)OCC4=CC=CC=C4Cl)C5=NC6=CC=CC=C6N5 |
Origin of Product |
United States |
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